molecular formula C17H16N2O2S B5186615 4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide

Cat. No.: B5186615
M. Wt: 312.4 g/mol
InChI Key: JPQNFPJHYPYELZ-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a thiophene ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiophene ring, which may result in different biological activities.

    2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide: Lacks the hydroxy group, which may affect its chemical reactivity and biological properties.

    4-hydroxy-2-methylquinoline: Lacks both the carboxamide group and the thiophene ring, resulting in significantly different properties.

Uniqueness

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is unique due to the combination of its functional groups and the presence of both the quinoline and thiophene rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-9-16(20)14-10-12(4-5-15(14)19-11)17(21)18-7-6-13-3-2-8-22-13/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQNFPJHYPYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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